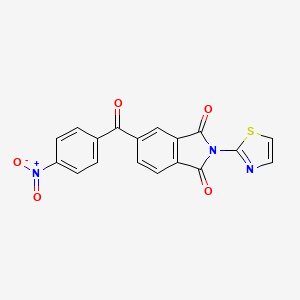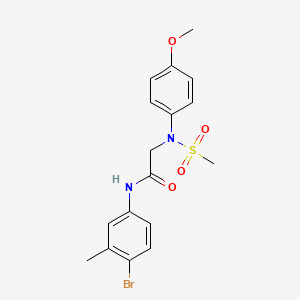![molecular formula C19H18BrNO3 B4891681 8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4891681.png)
8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline, also known as BPEQ, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPEQ belongs to the class of quinoline derivatives, which have been studied for their various biological activities.
Mécanisme D'action
The mechanism of action of 8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline in cancer cells is not fully understood. However, it has been suggested that 8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline may inhibit the activity of certain enzymes involved in cancer cell growth and survival. In a study by Zhang et al. (2019), 8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline was found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline has been reported to have various biochemical and physiological effects. In a study by Zhang et al. (2019), 8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline was found to induce the production of reactive oxygen species (ROS) in cancer cells. ROS are molecules that can cause oxidative damage to cells, leading to cell death. 8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline was also found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline in lab experiments is its potential as an anticancer agent. 8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further research. However, one limitation of using 8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline is its potential toxicity. In a study by Zhang et al. (2019), 8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline was found to be toxic to normal cells at high concentrations. Therefore, further studies are needed to determine the optimal dosage and potential side effects of 8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline.
Orientations Futures
There are several future directions for the research on 8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline. One direction is to further investigate its mechanism of action in cancer cells. Understanding the molecular pathways involved in 8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline's anticancer activity could lead to the development of more effective cancer therapies. Another direction is to study the potential of 8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline in combination with other anticancer agents. In a study by Li et al. (2021), 8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline was found to sensitize cancer cells to radiation therapy. Therefore, combining 8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline with other therapies could lead to enhanced anticancer effects. Additionally, further studies are needed to determine the potential of 8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline in other diseases, such as infectious diseases or autoimmune disorders.
Conclusion:
In conclusion, 8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline is a chemical compound that has shown potential as an anticancer agent in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline involves the reaction of 2-(2-bromophenoxy)ethanol with 8-aminoquinoline in the presence of a base such as potassium carbonate. The resulting product is then treated with ethylene oxide to form 8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline. This method has been reported in a research article by Zhang et al. (2019).
Applications De Recherche Scientifique
8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline has been studied for its potential as an anticancer agent. In a study by Zhang et al. (2019), 8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline was found to inhibit the growth of various cancer cell lines, including lung cancer and breast cancer cells. 8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline was also found to induce apoptosis, or programmed cell death, in cancer cells. Another study by Li et al. (2021) reported that 8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline could sensitize cancer cells to radiation therapy, leading to enhanced cell death.
Propriétés
IUPAC Name |
8-[2-[2-(2-bromophenoxy)ethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3/c20-16-7-1-2-8-17(16)23-13-11-22-12-14-24-18-9-3-5-15-6-4-10-21-19(15)18/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGRWVPBASBVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOCCOC2=CC=CC3=C2N=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-{2-[2-(2-Bromophenoxy)ethoxy]ethoxy}quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4891604.png)
![2-(2-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4891612.png)

![N~1~-(2-furylmethyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4891630.png)


![N-[4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4891641.png)
![5-[(4-acetylphenoxy)methyl]-N-(3-isopropoxypropyl)-3-isoxazolecarboxamide](/img/structure/B4891651.png)
![1-(4-ethylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4891661.png)
![2-[5-(3-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4891667.png)

![2-{[2-(4-methoxyphenyl)-4-quinazolinyl]amino}ethanol hydrochloride](/img/structure/B4891687.png)
![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-2-phenyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B4891698.png)
![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4891701.png)